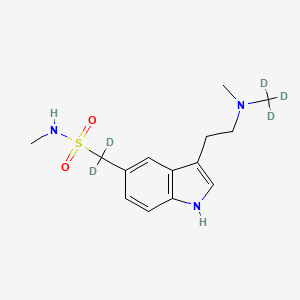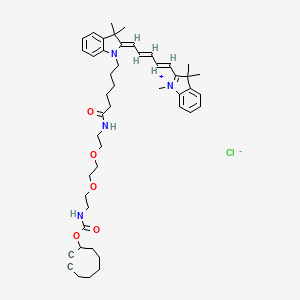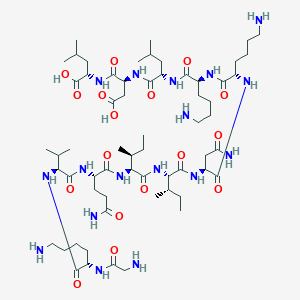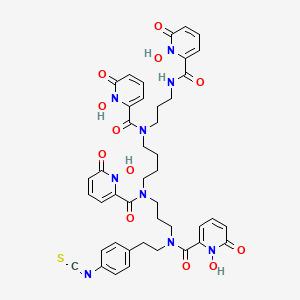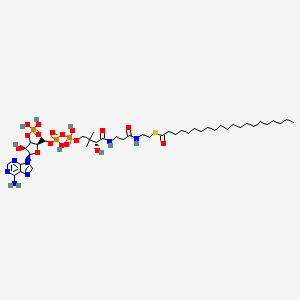
Heneicosanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heneicosanoyl-CoA is a long-chain fatty acyl coenzyme A (CoA) ester, specifically a derivative of heneicosanoic acid. It is an endogenous metabolite involved in various biochemical processes, particularly in the metabolism of very long-chain fatty acids. This compound is a substrate for very long-chain acyl-CoA dehydrogenase (VLCAD) in the anaerobic electron transfer flavoprotein (ETF) assay .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heneicosanoyl-CoA can be synthesized through chemo-enzymatic methods. One common approach involves the activation of heneicosanoic acid with CoA in the presence of ATP and CoA ligase enzymes. The reaction typically occurs under mild conditions, with the enzyme facilitating the formation of the thioester bond between the fatty acid and CoA .
Industrial Production Methods
Industrial production of this compound is less common due to its specific research applications. it can be produced on a larger scale using biotechnological methods involving genetically engineered microorganisms that express the necessary enzymes for CoA ester synthesis .
Chemical Reactions Analysis
Types of Reactions
Heneicosanoyl-CoA undergoes various biochemical reactions, including:
Oxidation: Catalyzed by VLCAD, leading to the formation of enoyl-CoA derivatives.
Reduction: Involves the reduction of the acyl group, typically in metabolic pathways.
Substitution: The CoA moiety can be substituted with other functional groups in enzymatic reactions
Common Reagents and Conditions
Oxidation: Requires VLCAD and oxygen.
Reduction: Involves NADH or NADPH as reducing agents.
Substitution: Enzymes such as acyltransferases are commonly used
Major Products Formed
Oxidation: Enoyl-CoA derivatives.
Reduction: Reduced acyl-CoA derivatives.
Substitution: Various acyl-CoA derivatives depending on the substituent
Scientific Research Applications
Heneicosanoyl-CoA is primarily used in scientific research to study metabolic pathways involving very long-chain fatty acids. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study the activity of VLCAD and other related enzymes.
Biology: Investigates the role of long-chain fatty acids in cellular metabolism and energy production.
Medicine: Researches metabolic disorders related to fatty acid oxidation, such as VLCAD deficiency.
Industry: Limited industrial applications, mainly used in research and development of biotechnological processes
Mechanism of Action
Heneicosanoyl-CoA exerts its effects by serving as a substrate for VLCAD in the mitochondrial fatty acid β-oxidation pathway. The enzyme catalyzes the initial step of β-oxidation, converting this compound to enoyl-CoA derivatives. This process involves the transfer of electrons to the ETF, which subsequently transfers them to the mitochondrial respiratory chain, leading to ATP production .
Comparison with Similar Compounds
Similar Compounds
Octadecanoyl-CoA: Another long-chain fatty acyl-CoA with 18 carbon atoms.
Eicosanoyl-CoA: A long-chain fatty acyl-CoA with 20 carbon atoms.
Docosanoyl-CoA: A long-chain fatty acyl-CoA with 22 carbon atoms.
Uniqueness
Heneicosanoyl-CoA is unique due to its specific chain length of 21 carbon atoms, which influences its interaction with enzymes and its role in metabolic pathways. Its specific substrate properties make it valuable for studying VLCAD activity and related metabolic processes .
Properties
Molecular Formula |
C42H76N7O17P3S |
|---|---|
Molecular Weight |
1076.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] henicosanethioate |
InChI |
InChI=1S/C42H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(51)70-26-25-44-32(50)23-24-45-40(54)37(53)42(2,3)28-63-69(60,61)66-68(58,59)62-27-31-36(65-67(55,56)57)35(52)41(64-31)49-30-48-34-38(43)46-29-47-39(34)49/h29-31,35-37,41,52-53H,4-28H2,1-3H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)/t31-,35+,36?,37+,41-/m1/s1 |
InChI Key |
XMBMBMSJLOFTBI-LDIUYDAISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


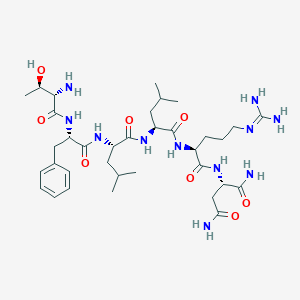
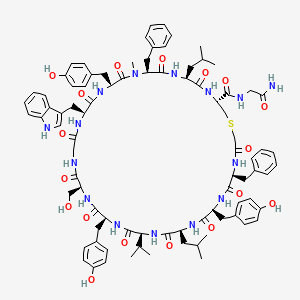
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
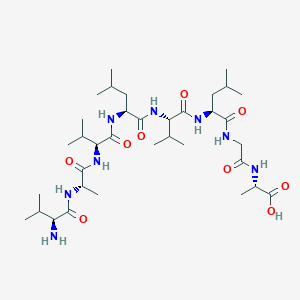


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
